molecular formula C22H17F2N5S B14867731 3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Cat. No.: B14867731
M. Wt: 421.5 g/mol
InChI Key: FTAMDLYZJFUBSH-UHFFFAOYSA-N
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Description

3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core substituted with 2,5-difluorobenzylthio and 3,4-dimethylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the 2,5-difluorobenzylthio and 3,4-dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, would be employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the thioether group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl group, where nucleophiles like amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, polar aprotic solvents (DMF, DMSO)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2,6-Difluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-ylamine
  • 3-(2,4-Dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine
  • 3-((2,6-Difluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-ylamine

Uniqueness

3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is unique due to its specific substitution pattern and the presence of both difluorobenzylthio and dimethylphenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its structural uniqueness also allows for specific interactions with molecular targets, potentially leading to novel biological activities and therapeutic applications.

Properties

Molecular Formula

C22H17F2N5S

Molecular Weight

421.5 g/mol

IUPAC Name

5-[(2,5-difluorophenyl)methylsulfanyl]-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene

InChI

InChI=1S/C22H17F2N5S/c1-13-3-4-15(9-14(13)2)19-11-20-21-25-26-22(28(21)7-8-29(20)27-19)30-12-16-10-17(23)5-6-18(16)24/h3-11H,12H2,1-2H3

InChI Key

FTAMDLYZJFUBSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=C(C=CC(=C5)F)F)C3=C2)C

Origin of Product

United States

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